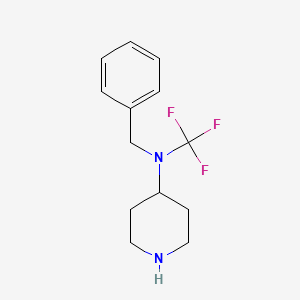
N-benzyl-N-(trifluoromethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(trifluoromethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The trifluoromethyl group attached to the benzyl moiety enhances the compound’s chemical stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(trifluoromethyl)piperidin-4-amine typically involves the reaction of piperidine with benzyl chloride and trifluoromethylating agents. One common method includes the following steps:
Formation of N-benzylpiperidine: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.
Trifluoromethylation: The N-benzylpiperidine is then treated with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst like copper(I) iodide to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-benzylpiperidin-4-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-benzyl-N-(trifluoromethyl)piperidin-4-amine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory agents.
Pharmacology: It has been studied for its potential to interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery.
Environmental Chemistry: The compound can be used in the development of analytical methods for detecting and quantifying environmental pollutants.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyl group provides additional binding affinity to target proteins, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(trifluoromethyl)piperidin-4-amine: Lacks the benzyl group, affecting its binding affinity and biological activity.
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: A similar compound with a methyl group, showing variations in pharmacological effects.
Uniqueness
N-benzyl-N-(trifluoromethyl)piperidin-4-amine is unique due to the presence of both benzyl and trifluoromethyl groups, which confer enhanced chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C13H17F3N2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
N-benzyl-N-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)18(12-6-8-17-9-7-12)10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 |
Clé InChI |
JTLFVKPHGOENFK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N(CC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


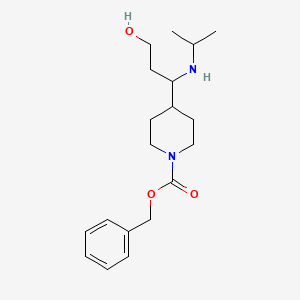
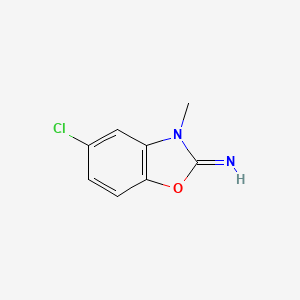

![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

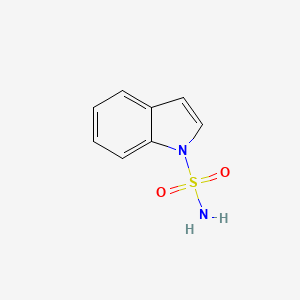
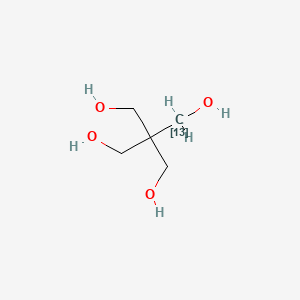
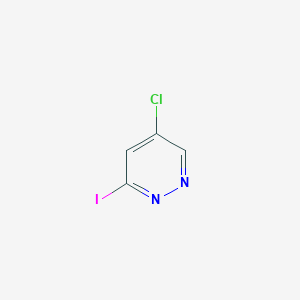
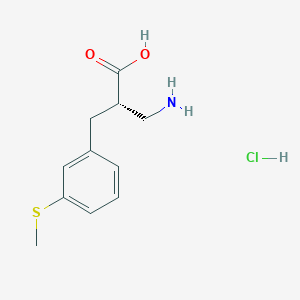
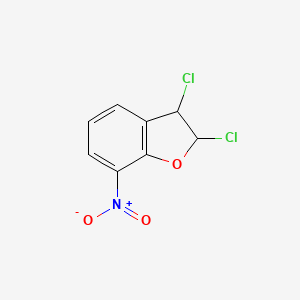
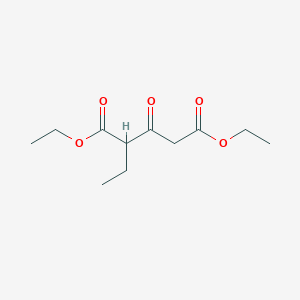
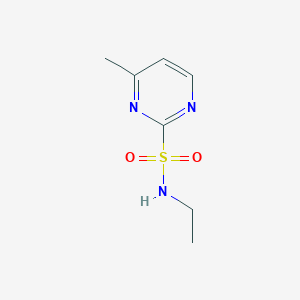
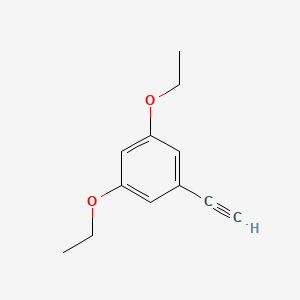
![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)
